Piperidin-3-yl(pyridin-3-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidin-3-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRISJKXTFMCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Piperidin 3 Yl Pyridin 3 Yl Methanone and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections Leading to the Compound
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For Piperidin-3-yl(pyridin-3-yl)methanone, two primary disconnections are considered most logical, targeting the formation of the ketone linkage and the construction of the piperidine (B6355638) ring.
Primary Disconnections:
C-C Bond Disconnection at the Ketone: This is the most intuitive disconnection, breaking the bond between the carbonyl carbon and one of the heterocyclic rings. This leads to two potential pathways:
Acyl Piperidine and Pyridinyl Nucleophile/Electrophile: Disconnecting the bond between the carbonyl and the piperidine ring suggests a piperidine-based acylating agent and a pyridinyl organometallic reagent, or vice versa.
Acyl Pyridine (B92270) and Piperidinyl Nucleophile/Electrophile: Alternatively, disconnecting the bond to the pyridine ring suggests a nicotinoyl derivative (an acyl pyridine) and a piperidine-based nucleophile or a suitable precursor.
C-N/C-C Bond Disconnection within the Piperidine Ring: This strategy focuses on constructing the piperidine ring as a key step. This involves disconnecting one or more bonds of the piperidine ring, leading to acyclic precursors that can be cyclized. This approach is particularly useful for introducing substituents on the piperidine ring. mdpi.combeilstein-journals.org
A visual representation of these key retrosynthetic disconnections is provided in the flowchart below.
Classical and Established Synthetic Pathways
Classical synthetic methods have long been employed for the construction of compounds like this compound, relying on well-established reactions.
Acylation and Amide Bond Formation Strategies
A prevalent strategy for forging the link between the two heterocyclic moieties is through the formation of an amide bond, which can then be further transformed if necessary, or by direct acylation.
One common approach involves the coupling of a piperidine derivative with an activated nicotinic acid. For instance, piperidine-3-carboxylic acid can be coupled with a pyridine derivative, or conversely, 3-aminopiperidine can be acylated with nicotinoyl chloride. Amide bond formation is a fundamental reaction in organic synthesis and is often facilitated by a variety of coupling reagents. nih.govluxembourg-bio.com
| Coupling Reagent Class | Examples | General Features |
| Carbodiimides | DCC, EDC | Widely used, but can lead to epimerization and formation of urea (B33335) byproducts. luxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP | Highly efficient but can be expensive and generate stoichiometric phosphorus byproducts. |
| Uronium/Aminium Salts | HBTU, HATU | Offer high yields and low racemization; common in peptide synthesis. growingscience.com |
These coupling reactions typically proceed by activating the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine.
Cyclization Reactions for Pyrido-Piperidine Ring System Construction
The construction of the piperidine ring via cyclization is a versatile approach, allowing for the introduction of various substituents. mdpi.comresearchgate.net These reactions typically involve the formation of one or two carbon-nitrogen bonds in an intramolecular fashion.
Common cyclization strategies include:
Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone precursor can efficiently form the piperidine ring. beilstein-journals.org
Radical Cyclization: Radical-mediated cyclizations of unsaturated amine precursors offer another route to the piperidine core. mdpi.com
Aza-Diels-Alder Reaction: A powerful method for constructing substituted piperidines involves the [4+2] cycloaddition of an imine with a diene.
These methods provide access to a wide array of substituted piperidines that can then be further functionalized to introduce the pyridin-3-yl-methanone moiety.
Applications of Organometallic Reagents (e.g., Grignard) in Carbonyl Formation
Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of ketones.
A plausible route to this compound involves the reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide) with an activated derivative of piperidine-3-carboxylic acid, such as an acid chloride or an ester. nih.govresearchgate.net The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. nih.gov
| Reactants | Product | Key Considerations |
| 3-Pyridylmagnesium bromide + Piperidine-3-carbonyl chloride | This compound | Protection of the piperidine nitrogen is often required. |
| 3-Piperidinylmagnesium halide + Nicotinoyl chloride | This compound | Grignard reagent formation from 3-halopiperidines can be challenging. |
Modern Catalytic Approaches
Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods, particularly those employing transition metals, which offer high efficiency and selectivity.
Transition Metal-Catalyzed Cross-Coupling Reactions for Heteroaryl Linkages
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. mdpi.comnih.gov Reactions such as the Suzuki, Stille, and Hiyama couplings provide efficient means to form C-C bonds between two different aromatic or heteroaromatic rings. mdpi.com
In the context of this compound synthesis, a cross-coupling approach could be envisioned where a suitable organometallic derivative of one heterocycle is coupled with a halogenated derivative of the other in the presence of a palladium or other transition metal catalyst. rsc.org For example, a 3-pyridylboronic acid could be coupled with a 3-acylpiperidine derivative bearing a leaving group. The general mechanism for such cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst |
| Suzuki Coupling | 3-Pyridylboronic acid | 3-Halogenated piperidine-acyl derivative | Palladium(0) complexes |
| Stille Coupling | 3-Stannylpyridine | 3-Halogenated piperidine-acyl derivative | Palladium(0) complexes |
| Hiyama Coupling | 3-Silylpyridine | 3-Halogenated piperidine-acyl derivative | Palladium(0) complexes |
These modern catalytic methods often offer advantages in terms of functional group tolerance and milder reaction conditions compared to classical approaches.
Asymmetric Catalysis for Enantioselective Synthesis of Chiral Centers
The creation of specific stereoisomers is critical in drug development, making asymmetric catalysis an indispensable tool for synthesizing chiral piperidine derivatives. A prominent strategy for accessing enantiomerically enriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.govacs.org This key step, often part of a three-step sequence starting from pyridine, utilizes a chiral ligand to control the stereochemical outcome of the addition of an aryl or heteroaryl group. nih.govacs.org
One notable method employs a Rh-catalyzed asymmetric reductive Heck reaction, coupling arylboronic acids with phenyl pyridine-1(2H)-carboxylate. This approach yields 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govacs.orgorganic-chemistry.org The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee).
Table 1: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl Tetrahydropyridines
| Catalyst/Ligand | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| [Rh(cod)OH]₂ / (S)-Segphos | Phenylboronic acid | 85 | 98 | organic-chemistry.org |
| [Rh(cod)OH]₂ / (S)-Segphos | 4-Methoxyphenylboronic acid | 90 | 97 | organic-chemistry.org |
Other innovative approaches include the asymmetric reduction of α-azido aryl ketones catalyzed by β-cyclodextrin or oxazaborolidine, which serves as a key step in forming chiral precursors for substituted piperidines. researchgate.net These precursors can then undergo further transformations like ring-closing metathesis to construct the piperidine ring. researchgate.net
Organocatalytic Transformations in Compound Assembly
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for constructing complex molecules. These small organic molecules can catalyze reactions with high stereoselectivity. For the assembly of piperidine rings, organocatalytic methods are often employed in cascade or domino reactions, where multiple bonds are formed in a single operation. nih.gov
A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase enzyme generates a key imine intermediate that then undergoes an organocatalyzed Mannich reaction. nih.gov While this example focuses on 2-substitution, the principle of using organocatalysts to facilitate complexity-building reactions like the Mannich or Michael additions is broadly applicable to the synthesis of various substituted piperidines.
For instance, the reaction between α,β-unsaturated aldehydes, allylamines, and 1,3-ketoesters can be catalyzed by chiral organocatalysts to produce bicyclic systems containing a piperidine core, demonstrating the utility of organocatalysis in multicomponent reactions. mdpi.com
Table 2: Examples of Organocatalytic Transformations in Heterocycle Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Proline | Mannich Reaction | Imine, Ketone | β-Amino Ketone | nih.gov |
| Chiral Secondary Amine | [6+4] Cycloaddition | Azadienes, Alkenes | Bicyclic Systems | mdpi.com |
One-Pot and Multicomponent Reaction (MCR) Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net These methods are prized for their operational simplicity, reduced waste, and ability to rapidly generate molecular complexity, making them ideal for synthesizing highly functionalized piperidines. researchgate.netresearchgate.net
A common MCR for piperidine synthesis involves the reaction of aromatic aldehydes, anilines, and β-ketoesters. semanticscholar.org This reaction can be catalyzed by a variety of substances, including acids, bases, and metal catalysts. For example, citric acid and sulfamic acid have been used as green and cost-effective catalysts for this transformation. semanticscholar.orggrowingscience.com Acetic acid can also serve as both the solvent and catalyst for a five-component reaction of β-keto esters, aromatic aldehydes, and various amines to produce highly functionalized piperidines. researchgate.net
Another example is the one-pot synthesis of polyfunctionalized pyridines through the reaction of arylidene malononitrile, methylarylketones, and sodium ethoxide, showcasing an MCR approach to the pyridine moiety of the target compound. ekb.eg
Table 3: Catalysts Used in Multicomponent Synthesis of Piperidines
| Catalyst | Reactants | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Phenylboronic Acid | Aldehyde, Amine, β-Keto Ester | Acetonitrile | Mild Conditions | researchgate.net |
| Sodium Lauryl Sulfate (SLS) | Aldehyde, Amine, β-Keto Ester | Water | Green, Recyclable | semanticscholar.org |
| Acetic Acid | Aldehyde, Amine, β-Keto Ester | Acetic Acid | Catalyst-free | researchgate.net |
Optimization of Reaction Conditions, Selectivity, and Yields
The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield, purity, and selectivity. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents.
In the Rh-catalyzed cross-coupling to form 3-substituted piperidines, the reaction is sensitive to the base, solvent system, and temperature. The use of aqueous cesium hydroxide (B78521) at 70 °C was found to be effective. organic-chemistry.org For the asymmetric reduction of piperidine precursors, optimization can involve screening different reducing agents and adjusting the temperature. For instance, in the synthesis of a rohitukine (B1679509) analog, switching from reacting at -78 °C to -5 °C and reducing the equivalents of N-selectride from 10 to 3 dramatically improved the isolated yield from 30% to 91% while maintaining high diastereoselectivity. acs.org
The selective functionalization of the piperidine ring itself is another area where optimization is critical. For the selective endo-cyclic α-functionalization of N-alkyl piperidines, a study found a strong correlation between the desired selectivity and the pKaH of the anion released from the acylating agent. Acylating agents that release less basic counteranions, like chloride, proved to be highly selective. acs.org
Table 4: Optimization of a Diastereoselective Reduction for a Piperidine Precursor
| Reducing Agent | Equivalents | Temperature (°C) | Time (h) | Isolated Yield (%) | Diastereomeric Excess (de %) | Reference |
|---|---|---|---|---|---|---|
| N-selectride | 10 | -78 | 16 | 30 | ≥99.5 | acs.org |
| N-selectride | 10 | -78 to -20 | 8 | 85 | ≥99.5 | acs.org |
Implementation of Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the synthesis of piperidine and its derivatives, these principles are increasingly being applied.
Key strategies include the use of environmentally benign solvents, such as water or ethanol, and the development of solvent-free reaction conditions. nih.govnih.gov For example, a water-mediated intramolecular cyclization following a bis-aza Michael addition has been used to synthesize substituted piperidinols. nih.gov Similarly, the multicomponent synthesis of highly substituted piperidines has been achieved using sodium lauryl sulfate (SLS) as a recyclable, non-toxic catalyst in water at room temperature. semanticscholar.org
Atom economy is another core principle, encouraging the use of reactions that incorporate the maximum amount of starting materials into the final product, such as MCRs. researchgate.net Furthermore, sourcing starting materials from renewable feedstocks is a key aspect of green chemistry. A novel method for producing 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan has been developed, highlighting a move away from fossil fuel-based precursors. rsc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like Piperidin-3-yl(pyridin-3-yl)methanone. These methods can predict optimized geometries, vibrational frequencies, and electronic properties.
For instance, studies on related piperidin-4-one derivatives using DFT with the B3LYP functional and 6-311++G(d,p) basis set have been employed to determine optimized bond parameters. nih.gov Similar calculations on quinoline (B57606) (benzo[b]pyridine) have been used to analyze its structure and thermochemistry. scbt.com For a molecule like this compound, DFT calculations would likely be used to determine the preferred conformation of the piperidine (B6355638) ring (chair, boat, or twist-boat) and the rotational orientation of the pyridinyl group relative to the carbonyl bridge.
Table 1: Representative Data from DFT Calculations on a Structurally Related Piperidine Derivative
| Parameter | Calculated Value | Method |
| Total Energy | - | B3LYP/6-311++G(d,p) |
| Dipole Moment | - | B3LYP/6-311++G(d,p) |
| Rotational Constants | - | B3LYP/6-311++G(d,p) |
Note: This table illustrates the type of data obtained from DFT calculations on related compounds, as specific data for this compound is not available.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time and for studying its interactions with biological macromolecules, such as receptors. For a flexible molecule like this compound, MD simulations can reveal the dynamic behavior of the piperidine and pyridine (B92270) rings and the torsional angles of the connecting carbonyl group.
In the context of its potential as a nicotinic acetylcholine (B1216132) receptor ligand, MD simulations could be used to model the binding of this compound to the receptor's binding pocket. mdpi.comnih.gov Such simulations provide insights into the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.
In Silico Molecular Docking for Prediction of Ligand-Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, which is structurally analogous to known nicotinic agonists, molecular docking studies would be instrumental in predicting its binding mode within the ligand-binding domain of various nAChR subtypes. nih.govresearchgate.net
Table 2: Representative Molecular Docking Results for a Ligand at a Nicotinic Acetylcholine Receptor
| Parameter | Value | Details |
| Binding Affinity | - (kcal/mol) | Predicted binding energy. |
| Key Interacting Residues | - | Amino acids forming hydrogen bonds, hydrophobic interactions, etc. |
| Predicted Pose | - | Description of the ligand's orientation in the binding site. |
Note: This table represents typical outputs from molecular docking studies on related systems, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds including this compound, a QSAR study would involve synthesizing a series of analogs with variations in their structure and correlating these structural changes with their measured biological activity (e.g., inhibitory concentration IC50 or binding affinity Ki).
Although no specific QSAR studies on this compound were found, research on 3,5-bis(arylidene)-4-piperidone derivatives has utilized QSAR to develop predictive models for cytotoxicity. nih.gov Similarly, QSAR analysis has been applied to thiazolo[4,5-b]pyridines as H3 receptor antagonists. researchgate.net Such models can help in designing new, more potent compounds by identifying the key molecular descriptors that influence activity.
Advanced Analysis of Noncovalent Interactions (e.g., QTAIM, RDG)
The analysis of noncovalent interactions is crucial for understanding the forces that govern molecular conformation and ligand-receptor binding. The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are computational methods used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.
While specific QTAIM or RDG analyses for this compound are not available, these methods are frequently applied to heterocyclic compounds to understand their supramolecular chemistry. For example, they could be used to analyze intramolecular hydrogen bonding within the molecule or the intermolecular interactions with a receptor.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, HOMO-LUMO analysis, typically performed using DFT calculations, would reveal the distribution of electron density in these frontier orbitals. This information helps in predicting the sites susceptible to nucleophilic and electrophilic attack. For instance, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is on electron-deficient parts. Studies on related piperidine derivatives have used HOMO-LUMO analysis to evaluate chemical reactivity.
Table 3: Representative Frontier Molecular Orbital Data for a Related Heterocyclic Compound
| Parameter | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
Note: This table illustrates the type of data obtained from FMO analysis on related compounds, as specific data for this compound is not available.
Reactivity and Mechanistic Organic Chemistry
Elucidation of Reaction Pathways and Identification of Intermediates
The reactivity of Piperidin-3-yl(pyridin-3-yl)methanone is primarily dictated by the functional groups present: the secondary amine of the piperidine (B6355638) ring, the ketone carbonyl group, and the pyridine (B92270) ring. The piperidine nitrogen is a key site for nucleophilic reactions and further functionalization.
In many synthetic contexts, derivatives of this compound serve as key intermediates. nih.gov A common strategy involves the use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (t-Boc) group. This allows for selective reactions at other parts of the molecule. The protected intermediate, N-Boc-piperidin-3-yl(pyridin-3-yl)methanone, can be synthesized and then deprotected, typically using a strong acid like trifluoroacetic acid (TFA), to yield the core compound, which is then used in subsequent steps. nih.gov
For instance, in the synthesis of more complex piperidine derivatives, the secondary amine of this compound can undergo N-alkylation or N-arylation. Reductive amination is another common pathway where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.
The ketone group can also be a site of reaction. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, creating (Piperidin-3-yl)(pyridin-3-yl)methanol. This transformation introduces a new chiral center and significantly alters the molecule's three-dimensional structure and properties.
The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) but can undergo reactions at the nitrogen atom (e.g., N-oxidation) or be subject to nucleophilic substitution under harsh conditions. A significant reaction pathway for the pyridine moiety is catalytic hydrogenation, which reduces the aromatic pyridine ring to a piperidine ring. nih.gov This reaction is typically carried out under hydrogen gas with catalysts such as platinum, palladium, or rhodium. nih.govmdpi.com
Table 1: Potential Reaction Pathways and Intermediates
| Reaction Type | Reagents/Conditions | Key Intermediate(s) | Product Type |
|---|---|---|---|
| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | N-Boc protected precursor | Secondary Amine |
| N-Alkylation | Alkyl halide, Base | This compound | Tertiary Amine |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | This compound | Secondary Alcohol |
| Pyridine Hydrogenation | H₂, Pd/C or PtO₂ | This compound | Bis-piperidine derivative |
Kinetic and Thermodynamic Studies of Chemical Transformations Involving the Compound
As of the current literature review, specific kinetic and thermodynamic data for chemical transformations involving this compound are not extensively documented. Such studies would be essential to quantify reaction rates, activation energies, and equilibrium positions for the reactions described above.
For a reaction such as the hydrogenation of the pyridine ring, kinetic studies would involve monitoring the concentration of the reactant and product over time under various conditions of temperature, pressure, and catalyst loading. This would allow for the determination of the reaction order and the rate constant. Thermodynamic studies would involve measuring the enthalpy (ΔH) and entropy (ΔS) of the reaction, which could be determined through calorimetry or calculated computationally. These values would, in turn, provide the Gibbs free energy (ΔG), indicating the spontaneity of the transformation.
Without specific experimental data, it can be generally inferred that the hydrogenation of the aromatic pyridine ring is a thermodynamically favorable (exergonic) process but requires a significant activation energy, hence the need for a catalyst and often elevated temperature or pressure. nih.gov
Investigations into Stability and Degradation Pathways of the Compound
The stability of this compound is a critical factor for its storage and handling. The compound contains several functional groups that could be susceptible to degradation under certain conditions.
Chemical Stability: The primary site of potential instability is the secondary amine, which can be susceptible to oxidation over time, especially in the presence of air and light. The ketone group is generally stable but can undergo reactions like photochemically induced cleavage (Norrish-type reactions) upon exposure to UV light, although this is less common for aryl ketones.
To enhance stability and improve solubility, the compound is often converted into a salt form, such as a hydrochloride salt. evitachem.com The protonation of one of the basic nitrogen atoms (either on the piperidine or pyridine ring) results in a more stable, crystalline solid that is less prone to oxidative degradation.
Degradation Pathways: Specific degradation pathways have not been formally reported in the literature. However, potential degradation could occur through:
Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent carbons, could be oxidized, potentially leading to ring-opening or the formation of N-oxides or lactams.
Hydrolysis: While the ketone linkage is generally stable, extreme pH conditions could potentially promote cleavage, although this is unlikely under normal conditions.
Photodegradation: As mentioned, exposure to high-energy light could potentially lead to radical reactions and fragmentation.
Systematic stability studies, including forced degradation under acidic, basic, oxidative, and photolytic conditions, would be required to fully characterize the degradation products and pathways for this compound.
Applications As Chemical Probes and Synthetic Intermediates
Utilization as a Chemical Probe for Elucidating Biological Pathways and Protein Function
There is no specific information in the reviewed literature detailing the use of Piperidin-3-yl(pyridin-3-yl)methanone as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. While derivatives of piperidine (B6355638) and pyridine (B92270) are extensively used for this purpose, the specific 3,3'-keto-bridged compound has not been reported in such a capacity.
Exploration in Non-Pharmacological Domains (e.g., Catalysis, Material Science)
There is no information available regarding the exploration or application of this compound in non-pharmacological fields such as catalysis or material science. The presence of a basic nitrogen in the piperidine and a nitrogen atom in the aromatic pyridine ring could suggest potential as a ligand for metal catalysts. However, no studies have been published to support this hypothesis.
Future Research Directions and Open Questions
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of Piperidin-3-yl(pyridin-3-yl)methanone and its derivatives is a fundamental prerequisite for extensive research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic methodologies.
Key areas of focus include:
Catalytic Approaches: The exploration of novel catalysts, including heterogeneous catalysts and organocatalysts, could lead to milder reaction conditions and improved selectivity. mdpi.com For instance, developing catalysts for the direct C-H activation of both piperidine (B6355638) and pyridine (B92270) precursors would represent a major advancement.
Flow Chemistry: The application of continuous flow technologies can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov Anodic methoxylation in a microfluidic electrolysis cell, for example, has been shown to be an efficient method for the functionalization of N-formylpiperidine, a potential precursor. nih.gov
Bio-based Feedstocks: Investigating the use of renewable starting materials, such as those derived from biomass, could provide a more sustainable route to the piperidine and pyridine cores. nih.gov For example, furfural, a bio-based platform chemical, can be converted to piperidine. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Multi-step Synthesis | Well-established, reliable for small-scale synthesis. | Often involves multiple protection/deprotection steps, leading to lower overall yields and more waste. |
| One-Pot Synthesis | Increased efficiency, reduced waste and cost. mdpi.com | Requires careful optimization of reaction conditions to avoid side reactions. |
| Catalytic Methods | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis. mdpi.com | Catalyst cost and stability can be a concern. |
| Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov | Requires specialized equipment and expertise. |
| Bio-based Routes | Increased sustainability, reduced reliance on fossil fuels. nih.gov | May require the development of new catalytic systems for efficient conversion. |
Advanced Computational Modeling for Predictive Design and Target Discovery
Computational modeling and simulation are indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, in silico methods can provide valuable insights into its physicochemical properties, potential biological targets, and structure-activity relationships (SAR).
Future computational research should focus on:
Conformational Analysis: A thorough analysis of the conformational landscape of this compound is crucial to understand its interactions with biological macromolecules. Different conformers can exhibit distinct biological activities.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate key electronic properties such as electrostatic potential maps, frontier molecular orbital energies, and reactivity indices. These properties are critical for predicting how the molecule will interact with its environment.
Molecular Docking and Virtual Screening: Docking the structure of this compound into the binding sites of various proteins can help identify potential biological targets. Virtual screening of libraries of its derivatives can then prioritize compounds for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the molecule and its target, offering insights into the stability of the complex and the key residues involved in binding.
Discovery and Characterization of Novel Biological Activities and Molecular Mechanisms
The piperidine and pyridine moieties are present in numerous biologically active compounds, suggesting that this compound could exhibit a range of pharmacological effects. nih.govnih.gov A comprehensive screening program is needed to uncover its full therapeutic potential.
Potential areas for investigation include:
Antiproliferative Activity: Pyridine derivatives are known to possess antitumor properties. nih.gov The presence of the carbonyl group and the specific substitution pattern on the pyridine ring could influence this activity. nih.gov
Neurological Activity: Piperidine derivatives are found in many central nervous system (CNS) active drugs. Investigating the activity of this compound on targets such as neurotransmitter receptors and enzymes in the brain is warranted.
Enzyme Inhibition: The scaffold could serve as a starting point for the design of inhibitors for various enzymes, such as kinases, proteases, or histone deacetylases, which are important drug targets. For example, related structures have been investigated as BACE-1 inhibitors for Alzheimer's disease. acs.org
Antimicrobial Activity: Both piperidine and pyridine derivatives have been reported to have antimicrobial properties.
Once a biological activity is identified, further research will be necessary to elucidate the underlying molecular mechanism of action. This will involve techniques such as target identification, binding assays, and cell-based functional assays.
Comprehensive Exploration of Structure-Activity and Structure-Property Relationships
A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) is essential for optimizing the lead compound, this compound, into a potent and selective drug candidate or a functional material.
Key aspects to investigate include:
Substitution on the Pyridine Ring: The electronic and steric effects of substituents on the pyridine ring can significantly impact biological activity. nih.gov For instance, electron-withdrawing or electron-donating groups at different positions could modulate the binding affinity and selectivity for a particular target.
Isomeric Variations: A comparative study of the different isomers, such as Piperidin-2-yl(pyridin-3-yl)methanone and Piperidin-4-yl(pyridin-3-yl)methanone, would provide valuable information on the importance of the attachment point of the carbonyl group to the piperidine ring.
Physicochemical Properties: A thorough characterization of the physicochemical properties, including solubility, permeability, and metabolic stability, is crucial for understanding the compound's drug-like properties.
The following table outlines potential modifications and their expected impact on the properties of this compound:
| Modification | Potential Impact on Biological Activity | Potential Impact on Physicochemical Properties |
| Substitution on the pyridine ring (e.g., -OMe, -Cl, -NO2) | Modulation of binding affinity and selectivity. nih.gov | Alteration of polarity, pKa, and metabolic stability. |
| N-alkylation of the piperidine ring | Can influence target engagement and selectivity. acs.org | Changes in lipophilicity and basicity. |
| Introduction of chiral centers | Potential for enantioselective interactions with biological targets. | May affect crystal packing and solubility. |
| Replacement of the carbonyl linker | Alteration of the three-dimensional shape and flexibility. | Changes in hydrogen bonding capacity and polarity. |
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new therapeutics and advanced materials.
Q & A
Q. What are the optimal synthetic routes for Piperidin-3-yl(pyridin-3-yl)methanone, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including piperidine ring formation, functional group substitution, and ketone coupling. For example, bromination of benzyl-substituted piperidine intermediates followed by nucleophilic substitution with pyridine derivatives can yield the target compound. Reaction optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents), temperature control (e.g., 0–5°C for sensitive intermediates), and purification via column chromatography or recrystallization to achieve >95% purity . Catalytic methods, such as Pd-mediated cross-coupling, have also been employed for analogous structures .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying substituent positions and stereochemistry. For example, pyridinyl protons typically resonate at δ 7.5–8.5 ppm, while piperidinyl protons appear between δ 1.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): LC-HRMS with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 245.1423) .
- X-ray Crystallography: SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and dihedral deviations (<5° for stable conformers) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to neurological targets?
Molecular dynamics (MD) simulations and docking studies (using AutoDock Vina or Schrödinger Suite) model interactions with receptors like serotonin transporters or sigma-1 proteins. Key parameters include:
- Binding Energy: Calculated ΔG values (e.g., −9.2 kcal/mol for sigma-1) correlate with experimental IC50 data .
- Hydrogen Bonding: Pyridinyl nitrogen and ketone oxygen often form H-bonds with residues like Asp126 or Tyr109 in target proteins .
- Solubility Prediction: Tools like COSMO-RS estimate logP values (~2.3) to guide bioavailability studies .
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?
- Receptor Binding Assays: Radioligand competition assays (e.g., [3H]-citalopram for serotonin transporters) measure IC50 values. Controls include reference inhibitors (e.g., imipramine for monoamine transporters) .
- Cell-Based Models: Primary neuronal cultures or SH-SY5Y cells assess neuroprotection against oxidative stress (e.g., H2O2-induced apoptosis). Dose-response curves (0.1–100 µM) quantify EC50 values .
- Calcium Imaging: FLIPR Tetra systems monitor intracellular Ca2+ flux to evaluate GPCR modulation .
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound derivatives?
- Analytical Validation: Cross-validate purity (>98% via HPLC) and stereochemical consistency (circular dichroism or chiral HPLC) to rule out batch variability .
- Assay Standardization: Use common positive controls (e.g., fluoxetine for antidepressant assays) and harmonize protocols (e.g., ATP levels for cytotoxicity) .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, addressing outliers through sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
